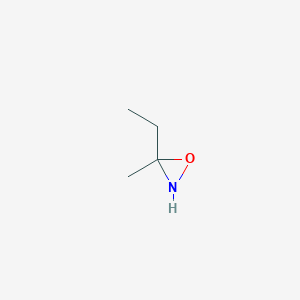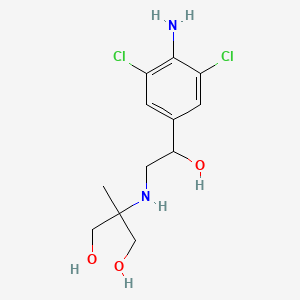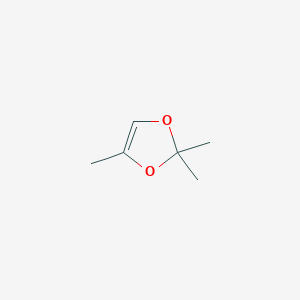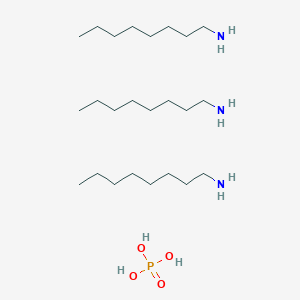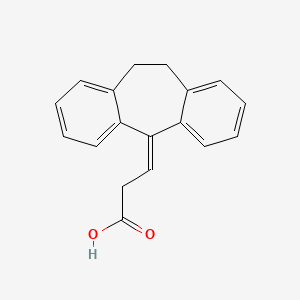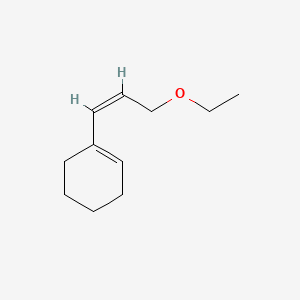
Cyclohexene, 1-(3-ethoxy-1-propenyl)-, (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexene, 1-(3-ethoxy-1-propenyl)-, (Z)- is an organic compound with the molecular formula C11H18O and a molecular weight of 166.26 g/mol It is a derivative of cyclohexene, characterized by the presence of an ethoxy group and a propenyl group in the (Z)-configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexene, 1-(3-ethoxy-1-propenyl)-, (Z)- typically involves the reaction of cyclohexene with an appropriate ethoxy-propenyl reagent under controlled conditions. One common method involves the use of a Grignard reagent, where ethoxy-propenyl magnesium bromide reacts with cyclohexene in the presence of a catalyst . The reaction is carried out under an inert atmosphere, typically at low temperatures to ensure the (Z)-configuration is maintained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction. Additionally, purification processes such as distillation and chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexene, 1-(3-ethoxy-1-propenyl)-, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Various nucleophiles such as halides, amines, and alcohols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated, aminated, and alkoxylated derivatives
Aplicaciones Científicas De Investigación
Cyclohexene, 1-(3-ethoxy-1-propenyl)-, (Z)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Cyclohexene, 1-(3-ethoxy-1-propenyl)-, (Z)- involves its interaction with specific molecular targets and pathways. The ethoxy and propenyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to the observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- Cyclohexene, 1-(3-methoxy-1-propynyl)-
- (Z)-1-(3-Ethoxy-2-propenyl)-2-oxocyclohexanecarboxaldehyde
- (Z)-1-(3-Ethoxy-2-propenyl)-2-oxocyclopentane-carbonitrile
Uniqueness
Cyclohexene, 1-(3-ethoxy-1-propenyl)-, (Z)- is unique due to its specific (Z)-configuration, which imparts distinct chemical and physical properties. This configuration can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
51149-78-1 |
|---|---|
Fórmula molecular |
C11H18O |
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
1-[(Z)-3-ethoxyprop-1-enyl]cyclohexene |
InChI |
InChI=1S/C11H18O/c1-2-12-10-6-9-11-7-4-3-5-8-11/h6-7,9H,2-5,8,10H2,1H3/b9-6- |
Clave InChI |
DRWNUSMKXPQONR-TWGQIWQCSA-N |
SMILES isomérico |
CCOC/C=C\C1=CCCCC1 |
SMILES canónico |
CCOCC=CC1=CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


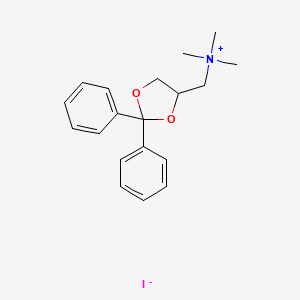

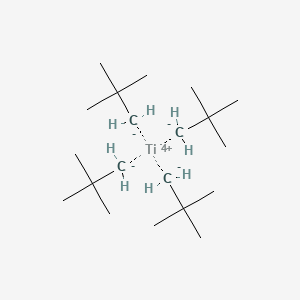
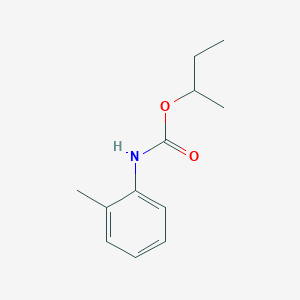
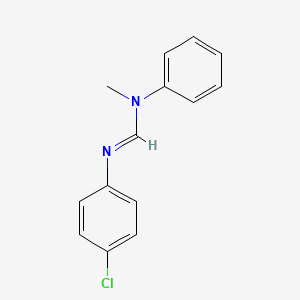
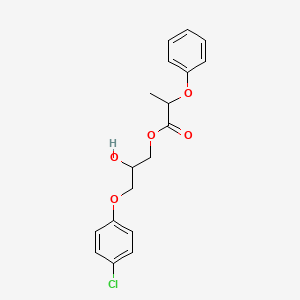
![2,2'-{[3-(Octadecyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14668013.png)
